molecular formula C10H15NO B13300505 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile

2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile

Cat. No.: B13300505
M. Wt: 165.23 g/mol
InChI Key: QALAUULUIDCARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile is an organic compound with the molecular formula C10H15NO. It is characterized by a cyclohexyl ring substituted with a nitrile group and a dimethyl ketone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile typically involves the reaction of 2,2-dimethylcyclohexanone with acetonitrile in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, facilitating its nucleophilic attack on the carbonyl carbon of the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, participating in a range of chemical reactions. The cyclohexyl ring provides structural stability, while the dimethyl ketone group can undergo further chemical modifications, enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethyl-5-oxocyclohexyl)sulfinylacetamide
  • 2-(2,2-Dimethyl-5-oxocyclohexyl)acetamide

Uniqueness

2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile is unique due to its combination of a nitrile group with a dimethyl ketone on a cyclohexyl ring. This structure imparts distinct reactivity and stability, making it valuable for various synthetic applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(2,2-dimethyl-5-oxocyclohexyl)acetonitrile

InChI

InChI=1S/C10H15NO/c1-10(2)5-3-9(12)7-8(10)4-6-11/h8H,3-5,7H2,1-2H3

InChI Key

QALAUULUIDCARL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)CC1CC#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.